![molecular formula C16H16N2OS B2789091 7-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207014-01-4](/img/structure/B2789091.png)
7-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are analogues of adenine, one of the four nucleobases in the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of “7-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one” would likely be similar to other pyrrolo[2,3-d]pyrimidines. These compounds are characterized by a pyrrole ring fused with a pyrimidine ring .Applications De Recherche Scientifique
Antitumor Activity
The thieno[3,2-d]pyrimidine scaffold of HMS3538I18 has been explored for its antitumor properties . Studies have shown that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines . For example, certain substituted thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors, showing remarkable activity against lymphoma cells and low toxicity against non-cancerous cells .
CDK2 Inhibition
HMS3538I18 derivatives have been investigated as novel CDK2 inhibitors . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition is a promising strategy for cancer treatment. These inhibitors target tumor cells selectively and have shown superior cytotoxic activities against various cancer cell lines compared to standard treatments .
Synthetic Methodologies
The compound’s structure serves as a versatile synthon for the preparation of various thieno[3,2-d]pyrimidine derivatives. These synthetic approaches are crucial for developing new molecules with potential biological activities. For instance, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones, which are valuable intermediates in medicinal chemistry .
Biological Evaluation Tools
As a chemical tool, HMS3538I18 and its derivatives can be used to study the biological effects of thieno[3,2-d]pyrimidine compounds. They can help in understanding the structure-activity relationship (SAR) and optimizing the antitumor activities of new EZH2 inhibitors .
Therapeutic Potential Exploration
The thieno[3,2-d]pyrimidine moiety is present in drugs that have shown therapeutic interest or have been approved for use as therapeutics. HMS3538I18 can be used as a model compound to explore the therapeutic potential of new drugs featuring the pyridopyrimidine structure .
Antitumor Mechanism Elucidation
Research on HMS3538I18 derivatives has contributed to elucidating the mechanisms of antitumor activity. For example, some derivatives have demonstrated significant effects on lymphoma cell morphology, apoptosis induction, and inhibition of cell migration .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-3-8-18-10-17-14-13(9-20-15(14)16(18)19)12-6-4-11(2)5-7-12/h4-7,9-10H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUUZIADUZJYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)SC=C2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

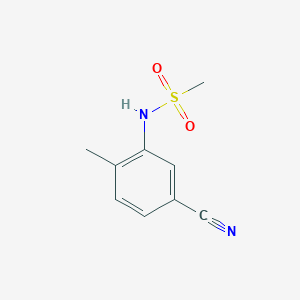
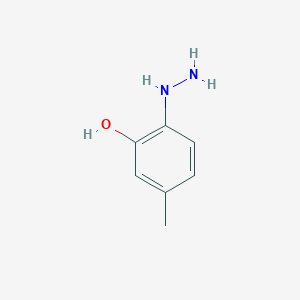
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2789013.png)
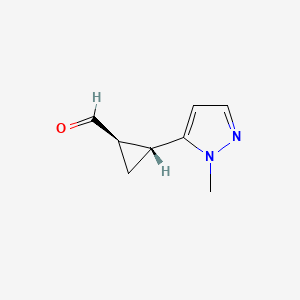
![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2789015.png)
![[4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone](/img/structure/B2789016.png)
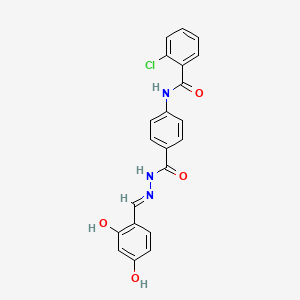

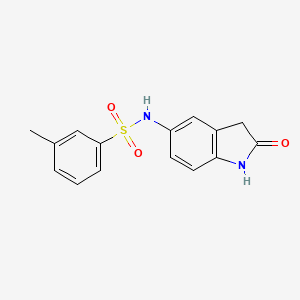
![4-(4,4-Difluorocyclohexanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2789023.png)


![3-nitrobenzenecarbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2789028.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2789031.png)